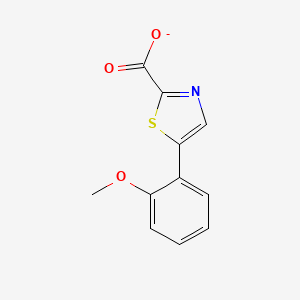
Azanide;nickel(2+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;nickel(2+);chloride, also known as Hexaamminenickel(II) chloride, is a coordination compound with the chemical formula [Ni(NH₃)₆]Cl₂. This compound features a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry. It is commonly used in various chemical processes and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexaamminenickel(II) chloride can be synthesized by treating a cobalt-free solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with an excess of concentrated ammonia (NH₃). The solution is then cooled, and the fine crystals of [Ni(NH₃)₆]Cl₂ are precipitated by adding an ammoniacal ammonium chloride (NH₄Cl) solution. The precipitate is filtered and washed successively with concentrated ammonia, alcohol, and ether .
Industrial Production Methods
In industrial settings, the production of Hexaamminenickel(II) chloride follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, cooling, and filtration helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hexaamminenickel(II) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as water, halides, or organic molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Oxidation: Formation of nickel(III) or nickel(IV) complexes.
Reduction: Formation of nickel(0) complexes.
Substitution: Formation of various nickel(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Hexaamminenickel(II) chloride has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in electroplating, battery production, and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Hexaamminenickel(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The nickel(II) ion can interact with different molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Hexaamminenickel(II) chloride can be compared with other similar compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike Hexaamminenickel(II) chloride, this compound does not have ammonia ligands and is commonly used in its anhydrous or hexahydrate form.
Hexaamminecobalt(III) chloride ([Co(NH₃)₆]Cl₃): Similar in structure but contains cobalt instead of nickel, leading to different chemical properties and reactivity.
Hexaammineplatinum(IV) chloride ([Pt(NH₃)₆]Cl₄): Contains platinum and exhibits different coordination chemistry and applications.
Hexaamminenickel(II) chloride is unique due to its specific coordination environment and the properties imparted by the nickel(II) ion and ammonia ligands.
Propiedades
Fórmula molecular |
ClH12N6Ni-5 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
azanide;nickel(2+);chloride |
InChI |
InChI=1S/ClH.6H2N.Ni/h1H;6*1H2;/q;6*-1;+2/p-1 |
Clave InChI |
GEVRDBJYCXLARC-UHFFFAOYSA-M |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)





![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)






